

# Technical Guide: 2-Chloro-4-hydrazinopyrimidine (CAS 52476-87-6)

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## Compound of Interest

Compound Name: 2-Chloro-4-hydrazinopyrimidine

Cat. No.: B1339531

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Chloro-4-hydrazinopyrimidine**, a key heterocyclic building block in synthetic and medicinal chemistry. It details its physicochemical properties, experimental protocols for its synthesis and derivatization, and its applications in the development of novel compounds.

## Core Compound Properties

**2-Chloro-4-hydrazinopyrimidine** is a substituted pyrimidine characterized by a reactive chlorine atom at the 2-position and a nucleophilic hydrazine group at the 4-position.<sup>[1]</sup> This unique arrangement of functional groups makes it a versatile intermediate for constructing more complex molecular architectures, particularly fused heterocyclic systems.<sup>[1]</sup>

## Physicochemical Data

The key quantitative properties of **2-Chloro-4-hydrazinopyrimidine** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	52476-87-6	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>4</sub> H <sub>5</sub> CIN <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	144.56 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Solid, White Solid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	175-176 °C	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	406.27 °C at 760 mmHg	<a href="#">[5]</a> <a href="#">[6]</a>
Density	1.53 g/cm <sup>3</sup>	<a href="#">[5]</a> <a href="#">[6]</a>
Flash Point	199.50 °C	<a href="#">[5]</a> <a href="#">[6]</a>
Refractive Index	1.684	<a href="#">[5]</a> <a href="#">[6]</a>
pKa (Predicted)	7.55 ± 0.70	N/A
LogP (XLogP3)	1.18890	<a href="#">[5]</a> <a href="#">[6]</a>

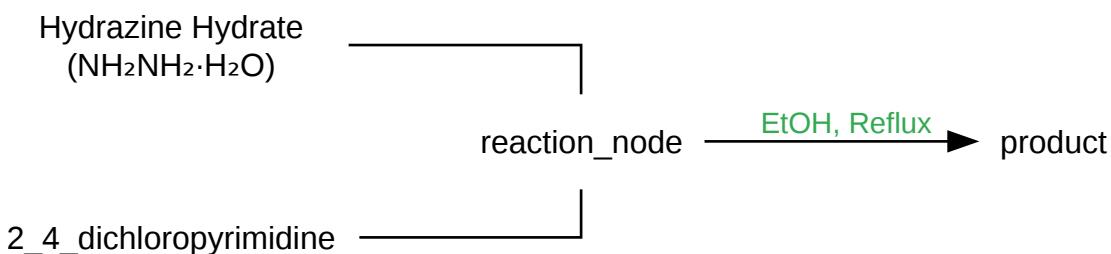
## Synthesis and Experimental Protocols

**2-Chloro-4-hydrazinopyrimidine** is primarily used as a reactant in cyclocondensation reactions. Below are detailed protocols for its synthesis and its subsequent use in the formation of biologically relevant scaffolds.

### Synthesis of 2-Chloro-4-hydrazinopyrimidine

The synthesis of **2-Chloro-4-hydrazinopyrimidine** is most effectively achieved via nucleophilic aromatic substitution of a chlorine atom from 2,4-dichloropyrimidine with hydrazine. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, allowing for a selective monosubstitution.

Reaction Scheme:

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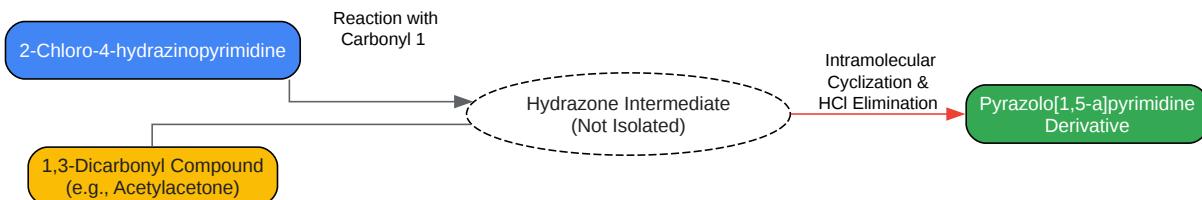
### *Synthesis of 2-Chloro-4-hydrazinopyrimidine.*

#### Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol (EtOH).
- Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
- Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.
- Purification: Dry the solid product under vacuum. If necessary, recrystallize from ethanol to obtain pure **2-Chloro-4-hydrazinopyrimidine** as a white solid.

## Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A primary application of **2-Chloro-4-hydrazinopyrimidine** is its reaction with 1,3-dicarbonyl compounds, such as acetylacetone or various  $\beta$ -ketoesters, to form the pyrazolo[1,5-a]pyrimidine scaffold. This reaction is a classic example of a cyclocondensation.



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### Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.

#### Experimental Protocol (using Acetylacetone):

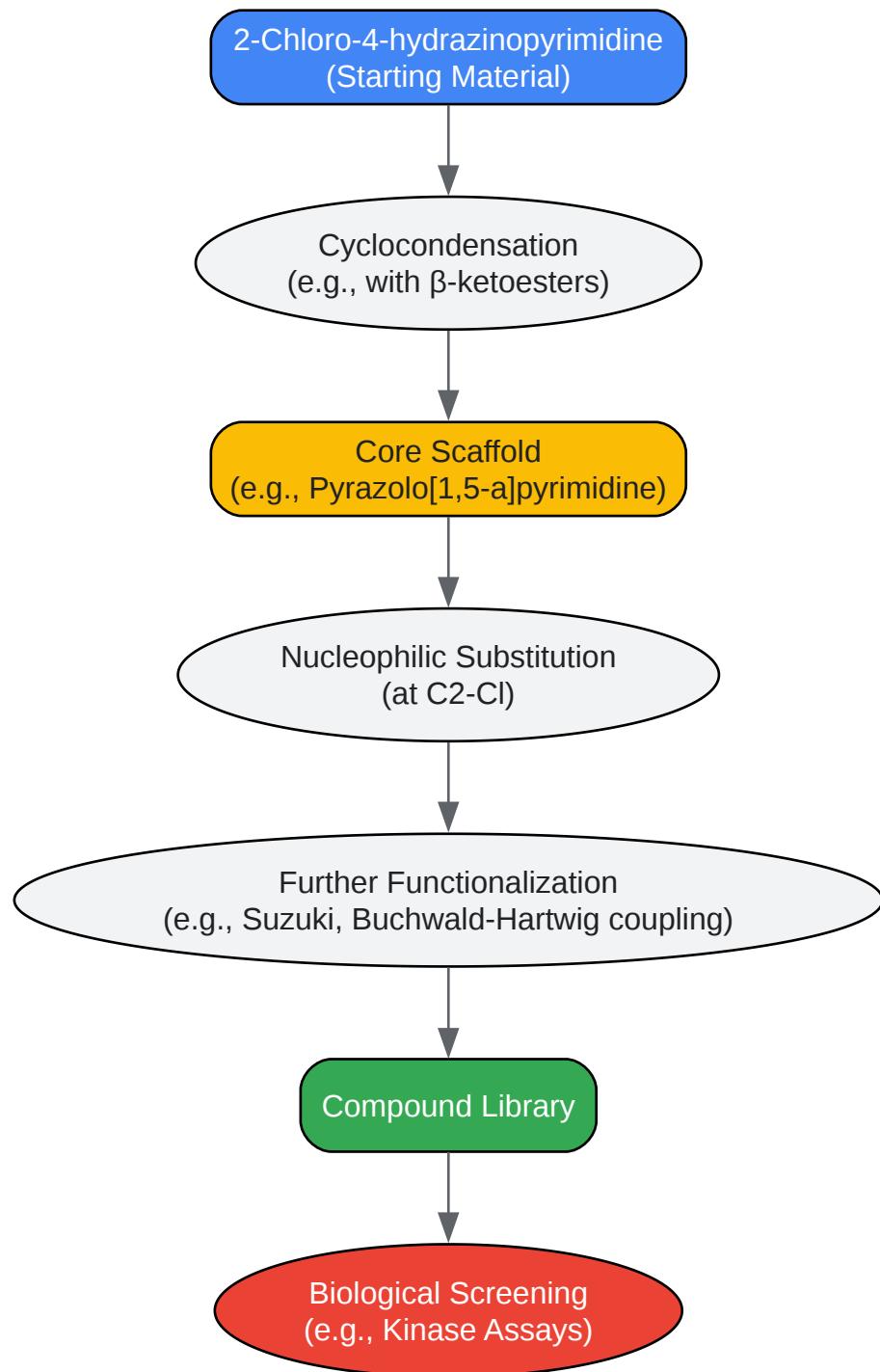
- Reaction Setup: Suspend **2-Chloro-4-hydrazinopyrimidine** (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.
- Addition of Dicarbonyl: Add acetylacetone (1.0 eq) to the suspension.
- Reaction: Heat the mixture to reflux for 4-6 hours. The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization with the elimination of water and subsequently HCl.
- Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into water to induce precipitation.
- Purification: Wash the crude solid with water and a suitable organic solvent (e.g., diethyl ether or cold ethanol). The product can be further purified by recrystallization from an appropriate solvent like ethanol or isopropanol.

## Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine nucleus is a foundational scaffold in numerous biologically active molecules.<sup>[7]</sup> **2-Chloro-4-hydrazinopyrimidine** serves as a crucial intermediate for synthesizing derivatives with potential therapeutic value.

- Scaffold for Fused Heterocycles: It is a key precursor for pyrazolo[1,5-a]pyrimidines and [2][3] [5]triazolo[1,5-a]pyrimidines. These fused ring systems are present in compounds explored as kinase inhibitors, anti-cancer agents, and anti-tubercular agents.
- Potential Biological Activities: While the core molecule is primarily a building block, its derivatives have shown potential antimicrobial and anticancer activities in preliminary studies.[1] The hydrazone moiety, in particular, is a common functional group in the design of anti-tumor drugs.

The general workflow from this starting material to a final biologically active library is depicted below.



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*Role in a Drug Discovery Workflow.*

## Handling and Storage

- Storage: Store long-term at 2-8°C in a dark, inert atmosphere.[1][2] The hydrazine group is susceptible to thermal degradation.[1]
- Handling: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.

Disclaimer: This product is for research and development use only. It is not intended for use in foods, cosmetics, or drugs (human or veterinary) and must be handled by technically-qualified persons.[2]

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